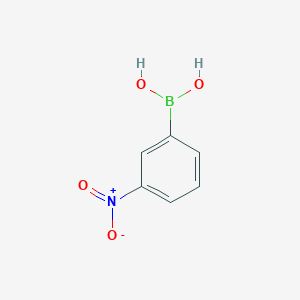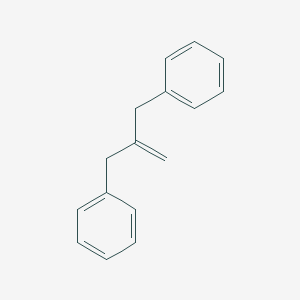
1,1-Dibenzylethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibenzylethene, also known as stilbene, is a hydrocarbon compound that belongs to the family of organic compounds known as stilbenes. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1,1-Dibenzylethene has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1-Dibenzylethene varies depending on its application. In materials science, 1,1-Dibenzylethene acts as a building block for the synthesis of polymers and copolymers with unique properties. In organic electronics, 1,1-Dibenzylethene acts as a component in devices that convert light into electricity or vice versa. In medicine, 1,1-Dibenzylethene induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemische Und Physiologische Effekte
1,1-Dibenzylethene has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In materials science, 1,1-Dibenzylethene has been shown to have high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been shown to have high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Dibenzylethene in lab experiments include its unique properties, such as high thermal stability, optical activity, fluorescence, and charge mobility. These properties make it an ideal building block for the synthesis of novel polymers and copolymers with unique properties. However, the limitations of using 1,1-Dibenzylethene in lab experiments include its insolubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 1,1-Dibenzylethene, including the synthesis of novel polymers and copolymers with unique properties, the development of more efficient organic electronic devices, and the investigation of its potential as an anticancer agent. Other future directions could include the investigation of its potential applications in other fields, such as catalysis and sensing. Further research is needed to fully understand the potential of 1,1-Dibenzylethene and its applications in various fields.
Synthesemethoden
The synthesis of 1,1-Dibenzylethene can be achieved through several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst to form an alkene.
Wissenschaftliche Forschungsanwendungen
1,1-Dibenzylethene has been extensively researched for its potential applications in various fields, including materials science, organic electronics, and medicine. In materials science, 1,1-Dibenzylethene has been used as a building block for the synthesis of novel polymers and copolymers with unique properties, such as high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
14213-80-0 |
|---|---|
Produktname |
1,1-Dibenzylethene |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
InChI-Schlüssel |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



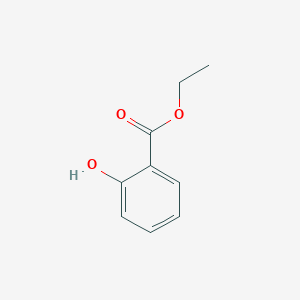
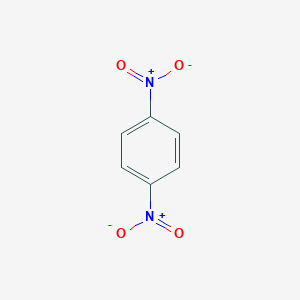
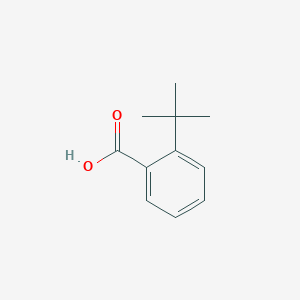
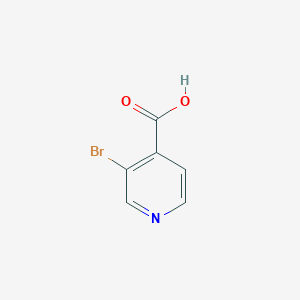
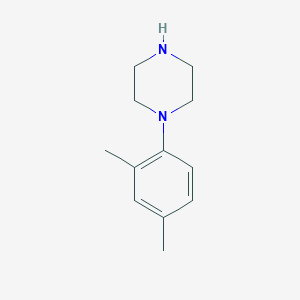
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
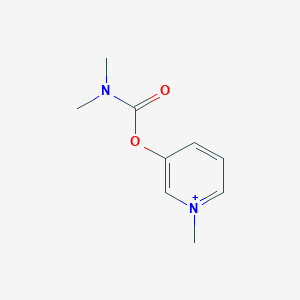
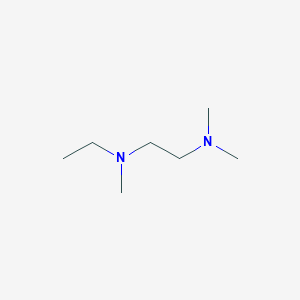
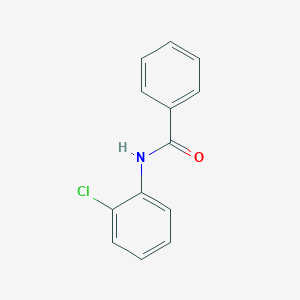

![Benzo[G]chrysene](/img/structure/B86070.png)


